molecular formula C20H22ClFN2O3S B2856179 N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021119-01-6

N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No. B2856179
CAS RN: 1021119-01-6
M. Wt: 424.92
InChI Key: NCBXWTOKISTQBW-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, also known as ABT-639, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit potent analgesic and anti-inflammatory effects.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. It has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In addition, this compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is not fully understood, but it is believed to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is involved in the transmission of pain and inflammation signals. By blocking the activity of TRPV1, this compound can reduce the transmission of pain and inflammation signals, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In addition, this compound has been shown to reduce the activity of nociceptors, which are sensory neurons that respond to painful stimuli.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide has several advantages for lab experiments, including its potency, selectivity, and stability. It has been shown to exhibit potent analgesic and anti-inflammatory effects at low doses, making it suitable for use in animal models of pain and inflammation. In addition, this compound is highly selective for TRPV1, reducing the risk of off-target effects. However, this compound has some limitations, including its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide. One potential direction is to investigate its potential therapeutic applications in the treatment of neuropathic pain, which is a chronic pain condition that is often difficult to treat. Another potential direction is to investigate its potential as a treatment for inflammatory bowel disease, which is a chronic inflammatory condition of the gastrointestinal tract. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or safety concerns associated with its use.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves several steps, including the reaction of 2-chlorobenzylamine with 1-(4-fluorobenzyl)piperidin-2-one to form N-(2-chlorobenzyl)-1-(4-fluorobenzyl)piperidin-2-one. The resulting compound is then reacted with acetic anhydride to form this compound, which is the final product. The synthesis method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O3S/c21-19-7-2-1-5-15(19)14-23-20(25)13-17-6-3-4-12-24(17)28(26,27)18-10-8-16(22)9-11-18/h1-2,5,7-11,17H,3-4,6,12-14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBXWTOKISTQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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